molecular formula C14H7FN2 B1234879 F-Peb F-18 CAS No. 686768-17-2

F-Peb F-18

Cat. No.: B1234879
CAS No.: 686768-17-2
M. Wt: 221.22 g/mol
InChI Key: MEZOEZSKPXUIJA-HUYCHCPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

F-Peb F-18, also known as [18F]FPEB or 3-[18F]fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile, is a potent and selective radioligand for positron emission tomography (PET) imaging of the metabotropic glutamate receptor subtype 5 (mGluR5) . This receptor is a key regulator of the glutamatergic system, involved in synaptic plasticity, learning, memory, and neurotransmitter release, making it a target of significant interest in neuropsychiatric research . As a negative allosteric modulator, [18F]FPEB binds to a site on the mGluR5 distinct from the endogenous glutamate binding site, allowing for high specificity and non-invasive quantification of receptor availability in the living brain . First-in-human studies have demonstrated that [18F]FPEB is safe and well-tolerated, with a cerebral distribution consistent with known mGluR5 density: showing high accumulation in the insula and caudate nucleus, moderate uptake in the thalamus, and low concentration in the cerebellum . Its excellent test-retest variability (<10%) and high binding potential (BPND from ~0.5 to ~3.5 across key brain regions) make it a suitable and reliable tool for quantifying mGluR5 in preclinical and clinical research . Research applications for [18F]FPEB include investigating changes in mGluR5 expression and distribution in a range of neurological and psychiatric conditions, such as Alzheimer's disease, Parkinson's disease, addiction, major depressive disorder, fragile X syndrome, and autism spectrum disorders . It is also a critical tool for confirming central target engagement and occupancy of novel mGluR5 drug candidates in pharmaceutical development . The radiopharmaceutical is synthesized at high specific activity and has been produced using various methods, including automated modules and advanced precursors like spirocyclic iodonium ylides (SCIDY) to improve radiochemical yield . This product is labeled "For Research Use Only" (RUO). It is intended solely for laboratory research purposes and is not for use in diagnostic procedures, clinical decision-making, or administration to humans outside of a fully approved investigative research protocol.

Properties

CAS No.

686768-17-2

Molecular Formula

C14H7FN2

Molecular Weight

221.22 g/mol

IUPAC Name

3-(18F)fluoranyl-5-(2-pyridin-2-ylethynyl)benzonitrile

InChI

InChI=1S/C14H7FN2/c15-13-8-11(7-12(9-13)10-16)4-5-14-3-1-2-6-17-14/h1-3,6-9H/i15-1

InChI Key

MEZOEZSKPXUIJA-HUYCHCPVSA-N

SMILES

C1=CC=NC(=C1)C#CC2=CC(=CC(=C2)F)C#N

Isomeric SMILES

C1=CC=NC(=C1)C#CC2=CC(=CC(=C2)[18F])C#N

Canonical SMILES

C1=CC=NC(=C1)C#CC2=CC(=CC(=C2)F)C#N

Other CAS No.

686768-17-2

Synonyms

(18F)F-PEB
3-(18F)fluoro-5-(2-pyridinylethynyl)benzonitrile
3-fluoro-5-((pyridin-3-yl)ethynyl)benzonitrile
benzonitrile, 3-(fluoro-18F)-5-(2-pyridinylethynyl)-

Origin of Product

United States

Chemical Reactions Analysis

Production of Fluorine-18

Fluorine-18 is produced in a cyclotron by proton irradiation of oxygen-18 :

18O(p,n)18F^{18}O(p,n)^{18}F

The resulting <sup>18</sup>F is typically obtained as an aqueous solution of <sup>18</sup>F-fluoride ions .

Chemical Reactions and Conditions

The radiosynthesis of [<sup>18</sup>F]FPEB has been performed using various precursors and reaction conditions. The choice of precursor, base, solvent, temperature, and reaction time can significantly impact the radiochemical yield (RCY) and molar activity of the final product .

Common Precursors:

  • Nitro-precursor: Historically, a nitro-precursor has been used, but it often results in low radiochemical yields .

  • SCIDY precursor: Using a sulfonium salt precursor can lead to higher RCYs and molar activity compared to the nitro-precursor .

Reaction Conditions and Results:

The following table summarizes the impact of different reaction conditions on the radiochemical yield (RCY) and molar activity (A<sub>m</sub>) of [<sup>18</sup>F]FPEB :

PrecursorBaseSolventTemperature (°C)Reaction Time (min)RCY (%)A<sub>m</sub> (GBq/µmol)
NitroK2CO3/K222DMSO15054N/A
SCIDYEt4NHCO3DMF8052322
SCIDYEt4NHCO3DMF100525 ± 237 ± 13
SulfoniumKHCO3/K222CH3CN80536 ± 677 ± 35

Note: RCY values are decay-corrected and relative to starting [<sup>18</sup>F]fluoride .

Factors Affecting Radiochemical Yield

Several factors can affect the radiochemical yield of [<sup>18</sup>F]FPEB:

Byproducts and Impurities

The radiosynthesis of [<sup>18</sup>F]FPEB can result in the formation of radiochemical impurities . For example, using a high concentration of base can promote the hydrolysis of the nitrile group in FPEB, leading to the formation of an amide byproduct .

Alternative Reactions

Copper-mediated radiofluorination of aryl- and vinylboronic acids with K<sup>18</sup>F has also been described .

Quality Control

[<sup>18</sup>F]FPEB must meet strict quality control criteria before it can be used as a PET radiotracer . These criteria include radiochemical purity, molar activity, and the absence of harmful contaminants .

Comparison with Similar Compounds

Broader Context: Comparison with Other F-18 Agents

F-18 Fluorodeoxyglucose (FDG)
  • Mechanism : Measures glucose metabolism, widely used in oncology but lacks specificity for prostate cancer.
  • Limitations: High uptake in benign inflammatory processes reduces diagnostic accuracy for prostate cancer .
F-18 FDOPA and F-18 Flubrobenguane
  • F-18 FDOPA : Used in neuroendocrine tumors and Parkinson’s disease; irrelevant for prostate imaging .

Preparation Methods

Isotope Production and Initial Processing

Fluorine-18 (t<sub>1/2</sub> = 109.8 min) is typically produced via proton bombardment of oxygen-18-enriched water in a cyclotron. However, recent systems utilize frozen oxygen-18-enriched carbon dioxide targets, which offer higher efficiency and reliability. Irradiation generates [18F]fluoride ions, which are subsequently trapped on anion exchange resins and eluted with potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) to form [18F]KF·K<sub>222</sub> complexes. This precursor is critical for nucleophilic substitution reactions in [18F]FPEB synthesis.

Precursor Design and Radiosynthesis Strategies

Nitro-Precursor Route

The commercially available nitro-precursor was an early route for [18F]FPEB synthesis. This method involves nucleophilic aromatic substitution (SNAr) where [18F]fluoride displaces a nitro group. However, this approach suffers from low RCY (3–5%) due to harsh reaction conditions (200°C, 10 min) and competing side reactions. Microwave-assisted heating marginally improved yields but introduced scalability challenges.

Boronic Acid and Arylstannane Precursors

Copper-mediated radiofluorination using boronic acid (Compound 3) and arylstannane (Compound 4) precursors was explored to mitigate limitations of SNAr. These methods employ milder conditions (80–100°C, 5–10 min) but achieved modest RCYs of 5% and 11%, respectively. Additionally, stringent purification protocols are required to remove toxic metal residues, complicating clinical translation.

Sulfonium Salt Precursor

A breakthrough emerged with sulfonium salt precursors, enabling efficient [18F]fluoride incorporation at 80°C within 5 minutes. Using potassium bicarbonate (KHCO<sub>3</sub>) and Kryptofix 222 (K<sub>222</sub>), this method achieved an RCY of 36 ± 6% and high molar activity (77 ± 35 GBq/µmol). The reaction mechanism avoids metal catalysts, simplifying purification and compliance with regulatory standards.

Spiropiperidyl Auxiliary (SPI5) Approach

The SPI5 auxiliary precursor, designed for automated synthesis, leverages a temporary protecting group to enhance regioselectivity. Optimized conditions (100°C, 5 min, Et<sub>4</sub>NHCO<sub>3</sub> base) yielded [18F]FPEB with 25 ± 2% RCY and molar activity of 37 ± 13 GBq/µmol. While lower than sulfonium salt yields, this method is compatible with Good Manufacturing Practice (GMP) modules, ensuring reproducibility.

Reaction Optimization and Automation

Temperature and Base Selection

Reaction efficiency hinges on temperature and base pairing:

  • Sulfonium Salt : 80°C with KHCO<sub>3</sub>/K<sub>222</sub> maximizes RCY.

  • SPI5 Auxiliary : 100°C with Et<sub>4</sub>NHCO<sub>3</sub> balances speed and yield.

Automated Radiosynthesis

The GE TRACERlab™ FX2 N module automates [18F]FPEB production, integrating:

  • [18F]Fluoride drying (azeotropic with acetonitrile).

  • Precursor mixing in dimethyl sulfoxide (DMSO).

  • Heating and quenching.

  • HPLC purification (Phenomenex C18 column, 0.1% TFA/ACN gradient).

Purification and Formulation

Crude [18F]FPEB is purified via semi-preparative HPLC, achieving >95% radiochemical purity. The product is formulated in ethanol/saline (10 mM HCl) and sterile-filtered. Critical quality parameters include:

  • pH : 6.5–7.5 to ensure stability.

  • Residual Solvents : <500 ppm DMSO.

Comparative Analysis of Methods

Precursor TypeReaction ConditionsRCY (%)Molar Activity (GBq/µmol)AdvantagesLimitations
Nitro200°C, 10 min3–510–15Simple precursor availabilityLow yield, harsh conditions
Boronic Acid100°C, 10 min, Cu catalyst520Mild conditionsMetal residues, complex purification
Sulfonium Salt80°C, 5 min, KHCO<sub>3</sub>36 ± 677 ± 35High yield, no metalsPrecursor synthesis complexity
SPI5 Auxiliary100°C, 5 min25 ± 237 ± 13GMP compatibilityModerate yield

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing F-Peb F-18 in academic research?

  • Methodological Answer : Synthesis protocols should include detailed descriptions of precursor preparation, radiolabeling conditions (e.g., temperature, reaction time), and purification steps (e.g., HPLC or solid-phase extraction). Characterization requires analytical techniques like mass spectrometry (for molecular weight confirmation) and radiochemical purity assessment via radio-TLC or radio-HPLC. For reproducibility, document batch-specific variations (e.g., molar activity, pH sensitivity) and validate purity thresholds (>95%) using established guidelines for radiopharmaceuticals .

Q. How can researchers ensure the reproducibility of this compound synthesis across different laboratory settings?

  • Methodological Answer : Standardize protocols by specifying equipment calibration (e.g., dose calibrators), reagent sources, and environmental controls (e.g., humidity, temperature). Use internal reference standards for cross-validation. Publish full experimental details in the main text (e.g., reaction stoichiometry) and provide supplementary materials for specialized procedures (e.g., decay correction formulas). Inter-laboratory validation studies can identify critical variables affecting yield .

Q. What analytical techniques are recommended for verifying the purity and stability of this compound in experimental setups?

  • Methodological Answer : Employ radio-HPLC with UV and radioactivity detectors to separate and quantify this compound from impurities. Stability studies should assess degradation under storage conditions (e.g., saline vs. ethanol solutions) using time-point sampling. For in vitro stability, incubate the compound in human serum and measure radiochemical purity over 2–4 hours. Report deviations using ANOVA to determine significance thresholds .

Advanced Research Questions

Q. What methodologies are effective in resolving contradictions between theoretical predictions and experimental data in this compound studies?

  • Methodological Answer : Apply a multi-step validation framework:

Re-examine assumptions in theoretical models (e.g., binding affinity calculations).

Cross-validate experimental data using orthogonal techniques (e.g., autoradiography vs. PET imaging for biodistribution).

Use sensitivity analysis to identify variables (e.g., radiolysis effects) contributing to discrepancies.

Compare results with prior studies (e.g., F-18 FDOPA PET protocols) to contextualize findings .

Q. How should researchers design experiments to compare the pharmacokinetic profiles of this compound with other F-18 labeled compounds?

  • Methodological Answer : Use a crossover study design with standardized subject cohorts (e.g., age, disease stage). Measure time-activity curves (TACs) in target tissues (e.g., striatum for neuroimaging) and calculate pharmacokinetic parameters (e.g., KiK_i, VdV_d) using compartmental modeling. Apply region-of-interest (ROI) analysis with manual or automated methods, ensuring consistency in slice selection and ROI placement. Validate results via intraclass correlation coefficients (ICC) .

Q. What statistical approaches are optimal for analyzing variability in this compound biodistribution data across different subject cohorts?

  • Methodological Answer : Use mixed-effects models to account for inter-subject variability and repeated measures. For cohort comparisons (e.g., healthy vs. diseased), apply ANOVA with Tukey’s post hoc test to adjust for multiple comparisons. Report effect sizes and confidence intervals to quantify clinical relevance. Address outliers by recalculating minimum detectable activity (MDA) thresholds or excluding non-physiological uptake regions .

Methodological Notes

  • Data Presentation : Use tables to summarize radiochemical yields, purity metrics, and statistical outputs (e.g., pp-values). For imaging studies, include standardized uptake value (SUV) heatmaps .
  • Ethical Compliance : Adhere to guidelines for human/animal studies (e.g., Helsinki Declaration) and disclose conflicts of interest in acknowledgments .
  • Software Tools : Cite validated tools for data analysis (e.g., SPSS for ANOVA, PMOD for pharmacokinetic modeling) .

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